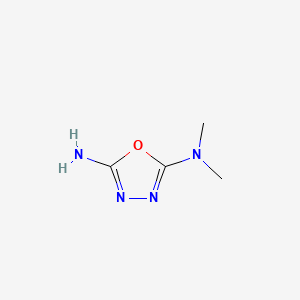

N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-N,2-N-dimethyl-1,3,4-oxadiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXVJELKKWYDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Spectroscopic Analysis and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization

No experimental FT-IR or Raman spectra for N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine are currently available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Connectivity

Specific ¹H NMR data for this compound has not been reported.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Specific ¹³C NMR data for this compound is not available in the literature.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Comprehensive Elucidation

There are no published studies utilizing advanced NMR techniques for the structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

No mass spectrometry data detailing the molecular weight and fragmentation pattern of this compound has been found in the reviewed literature.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

There are no published X-ray crystallography studies for this compound, and therefore, no data on its solid-state structure or intermolecular interactions is available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine molecular geometries, electronic properties, and energy landscapes. For derivatives of 1,3,4-oxadiazole (B1194373), these calculations have been instrumental in elucidating structure-property relationships.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and geometry of heterocyclic compounds due to its balance of computational cost and accuracy. nih.gov DFT calculations, particularly using functionals like B3LYP, are employed to optimize the molecular geometry of 1,3,4-oxadiazole derivatives, predicting bond lengths, bond angles, and dihedral angles of the ground state. researchgate.net For N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine, the geometry optimization would reveal a planar 1,3,4-oxadiazole ring, which is characteristic of this aromatic system. chemicalbook.com The presence of two electron-donating N,N-dimethylamino groups at the C2 and C5 positions influences the electronic distribution within the ring, affecting bond lengths compared to the unsubstituted parent oxadiazole. These calculations are crucial for understanding the molecule's stability and reactivity. nih.gov

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C2-N3 Bond Length | ~1.30 | Double bond character within the oxadiazole ring. |

| N3-N4 Bond Length | ~1.46 | Single bond character between the nitrogen atoms. |

| C2-O1 Bond Length | ~1.37 | Bond length between carbon and the ring oxygen. |

| C2-N(amine) Bond Length | ~1.35 | Partial double bond character due to resonance with the amino group. |

| N3-C2-N(amine) Angle | ~125° | Bond angle around the C2 carbon. |

| C2-O1-C5 Angle | ~105° | Bond angle at the ring oxygen atom. |

Note: The values in this table are representative and based on DFT calculations performed on analogous 2,5-disubstituted 1,3,4-oxadiazole structures. researchgate.net

For higher accuracy, particularly in describing electron correlation effects, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are utilized. researchgate.net These methods, while more computationally demanding than DFT, can provide more refined predictions of molecular geometries and relative energies between different isomers or conformers. researchgate.net For 1,2,5-oxadiazol-4,3-diamine, a related isomer, MP2 methods have been used alongside DFT to determine the relative stability of its tautomers. researchgate.net Applying such methods to this compound would yield a more precise description of its electronic structure and energy, serving as a benchmark for DFT results.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net In 1,3,4-oxadiazole derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO may be localized on specific regions. The introduction of electron-donating dimethylamino groups is expected to raise the energy of the HOMO and potentially lower the LUMO energy, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 1,3,4-oxadiazole. This smaller gap suggests higher chemical reactivity and facilitates electronic transitions at lower energies. Time-Dependent DFT (TD-DFT) is used to calculate the energies of these electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. semanticscholar.orgnih.gov

| Orbital | Typical Energy (eV) | Characteristic |

|---|---|---|

| HOMO | -6.0 to -5.5 | Represents the ability to donate an electron. |

| LUMO | -1.5 to -1.0 | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Indicates chemical reactivity and electronic transition energy. |

Note: These energy values are illustrative, based on computational studies of substituted 1,3,4-oxadiazoles. scirp.org

The 1,3,4-oxadiazole ring is considered an aromatic heterocyclic system. nih.gov Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromatic character. researchgate.net Among the different stable isomers of oxadiazole (1,2,4-, 1,2,5-, and 1,3,4-), computational studies have shown that the 1,3,4-oxadiazole isomer is the most stable. researchgate.netscirp.org This enhanced stability is attributed to its electronic structure and resonance stabilization. scirp.org Parameters such as hardness (η), which is related to the HOMO-LUMO gap, also correlate with stability; a higher hardness value generally indicates greater stability. researchgate.netscirp.org

Conformational Analysis and Tautomerism

While the 1,3,4-oxadiazole ring itself is rigid and planar, the N,N-dimethylamino substituents introduce degrees of freedom. Conformational analysis would involve studying the rotation around the C-N bonds connecting the amino groups to the oxadiazole ring. These rotations would have relatively low energy barriers, leading to various possible orientations of the methyl groups relative to the ring.

Tautomerism in this compound is not as prominent as in related compounds with acidic protons, such as 2-amino-1,3,4-oxadiazole which can exhibit amino-imino tautomerism. However, protonation can occur on the ring nitrogen atoms, leading to different cationic tautomeric forms, especially in acidic media. Computational studies can predict the most likely sites of protonation by calculating proton affinities.

Computational studies on 1,3,4-oxadiazole derivatives have investigated their potential as antioxidants, focusing on mechanisms of free radical scavenging which involve proton transfer. nih.gov Three primary mechanisms are typically considered:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant to a radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron, and the resulting radical cation then loses a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron.

DFT calculations are used to compute the thermodynamic descriptors for these pathways, such as bond dissociation enthalpy (BDE) for HAT, ionization potential (IP) for SET-PT, and proton affinity (PA) for SPLET. nih.gov Studies have shown that the preferred mechanism can depend on the environment. For instance, in the gas phase, the HAT mechanism is often favored for 1,3,4-oxadiazole derivatives, while in aqueous solution, the SET-PT or SPLET mechanisms may become dominant. nih.gov The electron-donating nature of the dimethylamino groups in this compound would significantly influence the thermodynamics of these processes, likely enhancing its ability to participate in electron transfer steps.

Solvent Effects on Tautomeric Equilibria

While specific experimental or computational studies on the tautomeric equilibria of this compound are not extensively documented in the reviewed literature, the behavior of related 2,5-diamino-1,3,4-oxadiazole and other heterocyclic systems can offer valuable insights. Tautomerism in such compounds typically involves the migration of a proton between the exocyclic amino groups and the nitrogen atoms of the oxadiazole ring, leading to amino-imino equilibria.

Computational studies on analogous heterocyclic compounds, such as 2-amino-1,3,4-thiadiazole, have shown that the stability of different tautomers can be significantly influenced by the surrounding solvent. sid.ir The polarity of the solvent plays a crucial role; polar solvents tend to stabilize tautomers with larger dipole moments. sid.irmdpi.com For instance, in many heterocyclic systems, an increase in solvent polarity can shift the equilibrium towards the more polar tautomeric form. This is attributed to the more effective stabilization of the charge separation in the polar tautomer by the solvent's dielectric medium. nih.gov

In the case of this compound, potential tautomeric forms would involve proton transfer from one of the amino nitrogens to a ring nitrogen, forming an imino tautomer. The dimethyl substitution on the amino groups would influence the basicity of the nitrogens and the stability of the resulting tautomers. It is plausible that in nonpolar solvents, the diamino form would be predominant. Conversely, in polar protic or aprotic solvents, the equilibrium might shift to favor an imino tautomer, which could be stabilized through hydrogen bonding or strong dipole-dipole interactions with the solvent molecules. mdpi.com Theoretical calculations, such as those employing Density Functional Theory (DFT) in conjunction with a polarizable continuum model (PCM), would be necessary to accurately predict the relative energies of the tautomers in different solvents and thus the position of the tautomeric equilibrium. sid.ir

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic parameters of molecules like this compound. A theoretical study on the closely related 1,3,4-oxadiazole-2,5-diamine (ODDA) provides a basis for understanding the spectroscopic properties of its N,N-dimethyl derivative. nahrainuniv.edu.iq

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. Theoretical calculations can predict these shifts with a high degree of accuracy. For 1,3,4-oxadiazole-2,5-diamine (ODDA), DFT calculations have been used to determine the ¹H and ¹³C NMR spectra in both the gas phase and in a dimethyl sulfoxide (DMSO) solution. nahrainuniv.edu.iq It is expected that the N,N-dimethyl derivative would show characteristic signals for the methyl protons and carbons, with their chemical shifts influenced by the electronic nature of the diamino-oxadiazole scaffold.

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) are determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) calculations are commonly employed to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For 1,3,4-oxadiazole-2,5-diamine (ODDA), theoretical calculations have been performed in both the gas phase and in water. nahrainuniv.edu.iq The presence of the electron-donating amino groups is expected to influence the HOMO-LUMO gap and thus the absorption characteristics. The N,N-dimethyl substitution would likely lead to a bathochromic (red) shift in the absorption maxima due to the increased electron-donating ability of the dimethylamino groups.

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For 1,3,4-oxadiazole-2,5-diamine (ODDA), the theoretical vibrational spectrum has been calculated. nahrainuniv.edu.iq Key vibrational modes would include the N-H stretching and bending frequencies of the amino groups, as well as the characteristic stretching vibrations of the C=N and C-O-C bonds within the oxadiazole ring. For this compound, the N-H vibrations would be absent and replaced by C-H stretching and bending modes of the methyl groups.

The following table summarizes the predicted spectroscopic data for the related compound 1,3,4-oxadiazole-2,5-diamine (ODDA), which can serve as an estimate for this compound. nahrainuniv.edu.iq

| Spectroscopic Technique | Parameter | Predicted Value for 1,3,4-oxadiazole-2,5-diamine (ODDA) nahrainuniv.edu.iq |

| ¹H NMR (in DMSO) | Chemical Shift (ppm) | Data for specific protons available in the source |

| ¹³C NMR (in DMSO) | Chemical Shift (ppm) | Data for specific carbons available in the source |

| UV-Vis (in Water) | λmax (nm) | Calculated absorption wavelengths available in the source |

| IR (Gas Phase) | Vibrational Frequencies (cm⁻¹) | Calculated frequencies for various modes available in the source |

Note: The table presents a summary of the types of data available from theoretical studies on a closely related compound. Specific numerical values should be referenced from the original study.

Molecular Dynamics Simulations (if applicable to specific interactions)

For a molecule like this compound, MD simulations could be employed to:

Analyze Solvation Shell Structure: To understand how solvent molecules, such as water or organic solvents, arrange themselves around the solute molecule. This can reveal specific hydrogen bonding patterns and other non-covalent interactions.

Investigate Conformational Dynamics: To explore the rotational freedom around the C-N bonds connecting the dimethylamino groups to the oxadiazole ring and to identify the most stable conformations in solution.

Study Aggregation Behavior: To determine if these molecules have a tendency to self-associate in solution and to characterize the nature of the intermolecular interactions driving such processes.

The development of accurate force fields is crucial for meaningful MD simulations. For novel molecules, these parameters are often derived from quantum mechanical calculations. The Automated Topology Builder (ATB) is a resource that can generate molecular topologies for MD simulations. uq.edu.au

Computational Studies of Molecular Interactions (excluding specific biological effects or clinical outcomes)

Computational methods are widely used to study the non-covalent interactions of 1,3,4-oxadiazole derivatives with other molecules. These studies are essential for understanding their chemical behavior and potential applications in materials science and as building blocks in supramolecular chemistry.

Molecular Docking: Although often used in drug discovery, molecular docking can also be employed in a more general sense to explore the potential binding modes and interaction energies of a ligand with a host molecule or a surface, without focusing on a specific biological outcome. ctppc.orgmdpi.comnih.gov For this compound, docking studies could predict its affinity for various host molecules, such as cyclodextrins or calixarenes, based on shape complementarity and intermolecular forces like hydrogen bonding, van der Waals interactions, and electrostatic interactions. The nitrogen atoms of the oxadiazole ring and the oxygen atom can act as hydrogen bond acceptors, while the dimethylamino groups can also participate in various non-covalent interactions.

Quantum Chemical Calculations: High-level quantum chemical calculations can be used to accurately determine the interaction energies between this compound and other molecules. Methods like DFT with dispersion corrections are suitable for studying non-covalent interactions. These calculations can provide detailed information about the geometry and strength of interactions such as hydrogen bonds and π-stacking.

The following table provides a conceptual overview of the types of molecular interactions that could be studied computationally for this compound.

| Interaction Type | Potential Interacting Partner | Computational Method | Information Gained |

| Hydrogen Bonding | Protic solvents (e.g., water, methanol), molecules with -OH or -NH groups | DFT, Molecular Docking, MD Simulations | Strength and geometry of hydrogen bonds, role of the oxadiazole nitrogen and oxygen atoms as acceptors. |

| π-Stacking | Aromatic molecules (e.g., benzene, pyridine) | DFT with dispersion correction, MD Simulations | Energetics and preferred orientation of stacking interactions with the oxadiazole ring. |

| van der Waals Interactions | Alkanes, nonpolar molecules | DFT, MD Simulations | Contribution of dispersive forces to the overall interaction energy. |

| Electrostatic Interactions | Polar molecules, ions | DFT, Molecular Docking | Role of the molecular dipole moment in directing intermolecular interactions. |

Advanced Materials Applications of Oxadiazole Derivatives

Optoelectronic Materials

The inherent electron-withdrawing nature of the 1,3,4-oxadiazole (B1194373) ring makes its derivatives highly suitable for various optoelectronic applications. These materials are known for their strong fluorescence, high electron affinity, and excellent thermal stability. researchgate.net

Derivatives of 1,3,4-oxadiazole are widely recognized for their excellent electron-transporting capabilities. researchgate.netrsc.org The electron-deficient oxadiazole core facilitates the acceptance and transport of electrons, making these compounds ideal for use as electron transport layers (ETLs) in electronic devices. researchgate.netrsc.org This property is crucial for enhancing the efficiency of devices like organic light-emitting diodes (OLEDs) by balancing the charge carrier injection and transport. researchgate.net

The electron affinity of these molecules can be tuned by introducing different substituents. For instance, fluorination of 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) has been shown to improve its electron affinity, which is advantageous for electron transport. researchgate.net The ability of the oxadiazole ring to interact through π-π stacking also aids in charge transfer between molecules. researchgate.net In addition to transporting electrons, these materials effectively block the passage of holes, preventing them from reaching the cathode and causing efficiency losses. This dual functionality is a key reason for their widespread use in optoelectronics.

Table 1: Electron-Transporting Properties of Selected Oxadiazole Derivatives

| Compound Name | Application | Key Properties |

|---|---|---|

| 2,5-Diphenyl-1,3,4-oxadiazole (PPD) | Electron transport material in OLEDs | Commonly used benchmark, good electron mobility. researchgate.net |

| 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole (FPD) | Electron transport material in OLEDs | Enhanced electron affinity compared to PPD. researchgate.net |

The excellent electron-transporting and hole-blocking properties of 1,3,4-oxadiazole derivatives make them prime candidates for fabricating efficient OLEDs and other electroluminescent devices. researchgate.netrsc.org In a typical OLED structure, an oxadiazole-based material is used as the electron transport layer (ETL) to facilitate the injection of electrons from the cathode and transport them to the emissive layer. researchgate.net Their ability to facilitate electron injection and transport significantly enhances the performance and efficiency of OLED devices. researchgate.net

Researchers have synthesized various small molecules and polymers containing the 1,3,4-oxadiazole moiety for OLED applications. researchgate.netrsc.org For example, single-layer OLEDs have been fabricated using blends of an emissive polymer with an oxadiazole derivative as the electron transport material, resulting in a significant enhancement of external quantum efficiencies. rsc.org The electroluminescence spectra of devices based on an aromatic diamine and an oxadiazole derivative have also been investigated, revealing complex emission characteristics that suggest the formation of excited hetero-molecular aggregates. bohrium.com

Table 2: Performance of OLEDs Incorporating Oxadiazole Derivatives

| Device Configuration | Emissive Material | Electron Transport Material | Performance Highlight |

|---|---|---|---|

| Single-Layer Blended Device | Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) | 2,7-bis{4-[2-(4-dodecyloxyphenyl)-1,3,4-oxadiazol-5-yl]phenyl}-spirobifluorene | External quantum efficiencies greatly enhanced (>two orders of magnitude) compared to pure MEH-PPV. rsc.org |

The valuable optical properties of 1,3,4-oxadiazole derivatives extend to their use as laser dyes, optical brighteners, and scintillators. nih.govmdpi.com The electron-accepting nature of the 1,2-diazole fragment within the 1,3,4-oxadiazole structure contributes to their application in these conducting systems. nih.gov

Certain oxadiazole derivatives, such as 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, are classified as laser dyes due to their high photoluminescence quantum efficiency. medchemexpress.com As optical brighteners, these compounds absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, making materials appear whiter and brighter. They can be used to brighten various organic materials. google.com Furthermore, the same properties that make them effective optical brighteners also allow them to be used as scintillators for photographic purposes, such as in electrophotographic reproduction. google.com

The search for new materials for electronics and photonics has led to investigations into the nonlinear optical (NLO) properties of organic chromophores, including those based on the 1,3,4-oxadiazole ring. researchgate.net NLO materials are crucial for applications in optical communications, data storage, and optical computing. Typically, organic NLO chromophores are designed with a D-π-A structure, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. researchgate.net

The electron-accepting 1,3,4-oxadiazole ring is an excellent component for such "push-pull" systems. researchgate.net By functionalizing the oxadiazole ring with suitable donor and acceptor groups, molecules with significant second-order NLO properties can be synthesized. For example, new chromophores containing 1,3,4-oxadiazole and thiophene (B33073) rings have been synthesized and their molecular second-order NLO properties have been studied. researchgate.net Computational studies using DFT have also been employed to investigate the photophysical properties and first hyperpolarizability (β) of non-symmetrical 1,3,4-oxadiazole derivatives, showing that the choice of end group and the length of the π-conjugated bridge play a crucial role in the magnitude of the NLO response. researchgate.net

Table 3: Nonlinear Optical Properties of an Oxadiazole-Containing Chromophore

| Chromophore Structure | Fundamental Laser Wavelength (μm) | μgβ (10⁻⁴⁸ esu) |

|---|

Data from a study on new heterocycle-based push-pull chromophores, where μg is the ground state dipole moment and β is the first hyperpolarizability. researchgate.net

Polymer Chemistry and High-Performance Materials

The high thermal and chemical stability of the 1,3,4-oxadiazole ring makes it a valuable component in the synthesis of high-performance polymers. mdpi.comjocpr.com

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. echemcom.com The incorporation of heterocyclic rings, such as the 1,3,4-oxadiazole moiety, into the polymer backbone can further enhance these properties. jocpr.com Polymers containing both cyclic imide and 1,3,4-oxadiazole units in their repeating structures are known to have excellent thermal stability. jocpr.com

New soluble polyimides have been prepared from various diamines and tetracarboxylic dianhydrides. These polymers exhibit high glass transition temperatures (Tg), ranging from 268 to 341 °C, and good thermal stability with no significant weight loss up to 420 °C. acs.org The resulting polyimide films are often transparent, flexible, and tough, with high tensile strength. acs.org The synthesis of such polymers often involves the polymerization of diamine monomers with dianhydrides. researchgate.net For instance, novel diamine monomers can be synthesized and copolymerized to create polyimides with specific properties, such as improved processability, while maintaining excellent thermal characteristics. researchgate.net

Table 4: Thermal Properties of a Representative Oxadiazole-Containing Polyimide

| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (10% weight loss in N₂) |

|---|

BHTDA: 3,3',4,4'-benzhydrol tetracarboxylic dianhydride. Data from a study on new soluble polyimides. acs.org

Incorporation into Copolymers

The 1,3,4-oxadiazole moiety is a valuable building block in polymer chemistry, prized for imparting desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics to the polymer backbone. While direct studies on the incorporation of N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine into copolymers are not extensively documented, its structure as a diamine suggests it is a prime candidate for use as a monomer in polycondensation reactions.

Aromatic diamines containing preformed oxadiazole rings are commonly used to synthesize high-performance polymers like aromatic polyamides (aramids) and polyimides. The general method involves the polycondensation of an oxadiazole-containing diamine with an equimolar amount of a diacid chloride or a dianhydride. This reaction typically uses an aprotic polar solvent such as N-methylpyrrolidinone (NMP) and an acid acceptor like pyridine.

Based on this established methodology, this compound could react with various diacid chlorides to produce novel polyamides. The presence of the oxadiazole ring in the polymer chain would enhance thermal performance, while the asymmetric substitution (amino vs. dimethylamino) could disrupt chain packing, potentially improving solubility compared to its unsubstituted counterpart. The properties of such polyamides are influenced by the structure of both the diamine and the diacid chloride comonomer. For instance, using flexible aliphatic diacid chlorides would lead to more flexible polymers, whereas rigid aromatic diacid chlorides would produce stiff, high-strength materials.

The synthesis of thermally stable aromatic polyamides often involves the reaction of a diamine with a diacid chloride. nih.gov The resulting polymers are known for their high melting points and thermal stability, with decomposition temperatures often exceeding 500°C. nih.gov

Table 1: Representative Properties of Polyamides Synthesized from Various Diamines This table presents data for analogous polyamides to illustrate the expected properties of copolymers derived from an oxadiazole diamine.

| Polymer Name | Diamine Monomer | Diacid Chloride Monomer | Inherent Viscosity (dL/g) | Yield (%) |

| Polyamide 17 | 2,6-diaminopyridine | 5-(3-acetoxybenzoylamino)isophthaloyl chloride | 0.575 | 50 |

| Polyamide 21 | 4,4'-oxydianiline | 5-(3-acetoxybenzoylamino)isophthaloyl chloride | 0.448 | 88 |

| Polyamide 16 | 2,6-diaminopyridine | 5-(4-acetoxybenzoylamino)isophthaloyl chloride | 0.765 | 50 |

| Polyamide 31 | User-defined diamine | User-defined diacid chloride | 0.362 | 94 |

Data sourced from studies on various aromatic polyamides. nih.gov

Coordination Chemistry and Ligand Design

Oxadiazoles (B1248032) as Ligands for Transition Metal Complexes

The 1,3,4-oxadiazole ring is a versatile ligand in coordination chemistry. researchgate.netnih.gov Its two nitrogen atoms are potential donor sites, allowing it to coordinate with a wide range of transition metals, including copper, cobalt, nickel, zinc, and silver. researchgate.netedu.krdnih.gov The coordination can occur in a monodentate fashion through one of the nitrogen atoms or as a bidentate bridging ligand using both nitrogen atoms.

The compound this compound possesses multiple potential coordination sites: the two nitrogen atoms of the oxadiazole ring and the exocyclic nitrogen atoms of the primary amine (-NH₂) and tertiary amine (-N(CH₃)₂) groups. This multi-dentate character makes it a highly promising ligand for constructing complex coordination architectures.

While specific studies on this compound complexes are scarce, research on the analogous compound 2,5-diamino-1,3,4-thiadiazole (B1295027) demonstrates that coordination to metal ions occurs through the exocyclic amino nitrogens as well as the ring heteroatom (in that case, sulfur). nih.govmdpi.com By analogy, this compound is expected to act as a chelating or bridging ligand, coordinating to metal centers via its exocyclic amino groups and potentially one of the ring nitrogen atoms, leading to stable five- or six-membered chelate rings. This behavior enables the formation of mononuclear, binuclear, or polymeric metal complexes. mdpi.com

Structural Characteristics of Metal-Oxadiazole Complexes

The structural diversity of metal-oxadiazole complexes is vast and is dictated by several factors, including the identity of the metal ion, the coordination geometry it prefers, the nature of the counter-anions, and the specific structure of the oxadiazole ligand. mdpi.com Ligands based on 2,5-disubstituted-1,3,4-oxadiazoles, particularly those with coordinating substituents like pyridyl or pyrazinyl groups, have been shown to form a variety of fascinating structures. researchgate.netmdpi.com

These structures include:

Dinuclear Metallacyclophanes: Where two metal centers are bridged by two oxadiazole ligands to form a macrocyclic ring. mdpi.com

1-D Coordination Polymers: Linear chains where the oxadiazole ligand bridges metal centers. mdpi.com

3-D Open Coordination Networks: Complex three-dimensional structures with channels or pores, often formed with metals like silver that have flexible coordination numbers. nih.gov

For this compound, its ability to bridge two metal centers through its amino groups at the 2- and 5-positions would make it an excellent candidate for forming coordination polymers. The final structure would depend on the conformational flexibility of the ligand and the coordination preference of the metal ion. For instance, reaction with a metal that prefers octahedral geometry could lead to extended network structures. edu.krdnih.gov

Table 2: Structural Characteristics of Metal Complexes with Related 2,5-Disubstituted 1,3,4-Oxadiazole Ligands

| Ligand | Metal Ion | Ancillary Ligand/Counter-ion | Resulting Structure | Coordination Geometry of Metal |

| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | Cu(II) | ClO₄⁻ | Dinuclear Metallacyclophane mdpi.com | Distorted Square-Pyramid mdpi.com |

| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | Cu(II) | NO₃⁻ | Dinuclear Metallacyclophane mdpi.com | Square-Planar mdpi.com |

| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | Cu(II) | SO₄²⁻ | 1-D Coordination Polymer mdpi.com | Octahedral mdpi.com |

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Cu(II) | ClO₄⁻ | 3-D Diamondoid Network edu.krdmdpi.com | Distorted Octahedral edu.krd |

| 2,5-bis(pyrazine)-1,3,4-oxadiazole | Ag(I) | BF₄⁻, etc. | 3-D Open Coordination Network nih.gov | Pseudo-Tetrahedral nih.gov |

Tailoring Coordination Properties through Substituent Modification

The electronic and steric properties of substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring are critical for tailoring the coordination behavior of the ligand and the functional properties of the resulting metal complex. nih.gov Modifying these substituents allows for fine-tuning of characteristics like Lewis basicity, steric hindrance, and the photophysical properties of the final complex.

In this compound, the substituents are an amino group (-NH₂) and a dimethylamino group (-N(CH₃)₂). Both are strong electron-donating groups. Their presence significantly increases the electron density on the oxadiazole ring and, more importantly, on the exocyclic nitrogen atoms. This enhanced electron density increases the ligand's Lewis basicity, making it a stronger binder to metal cations compared to oxadiazoles with electron-withdrawing or neutral substituents.

The ability to tune properties via substitution is well-documented. For example, in a series of ionic iridium(III) complexes, changing the substituents on 2,5-diaryl-1,3,4-oxadiazole ligands systematically altered the emission color and efficiency of light-emitting electrochemical cells (LECs). nih.gov This principle highlights how the specific amino substituents in this compound would be expected to produce complexes with distinct electronic and optical properties.

Table 3: Effect of Substituent Modification on Electroluminescence of Iridium(III)-Oxadiazole Complexes This table illustrates the principle of tuning properties through substitution on the oxadiazole ring.

| Complex Type | Oxadiazole Ligand Substituents (R₁, R₂) | Emission Color | Max. Brightness (cd/m²) |

| Iridium(III) Complex 23 | H, H | Yellow | 3125 |

| Iridium(III) Complex 23 | OMe, OMe | Yellow | Not specified |

| Iridium(III) Complex 24 | H (phenylpyridine ligand also present) | Red | 8528 |

Data sourced from a review on metal complexes of oxadiazole ligands. nih.gov

Conclusion and Future Perspectives in Research on N,n Dimethyl 1,3,4 Oxadiazole 2,5 Diamine

Summary of Key Findings and Methodological Advances

Research into the 1,3,4-oxadiazole (B1194373) scaffold has revealed a versatile heterocyclic core with significant potential across various scientific disciplines. While specific research on N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine is limited in publicly available literature, the broader class of 2,5-disubstituted and 2,5-diamino-1,3,4-oxadiazoles has been the subject of extensive study. The key findings and methodological advances in this area provide a strong foundation for future investigations into the target compound.

Methodological advancements have primarily focused on the efficient synthesis of the 1,3,4-oxadiazole ring. nih.gov A predominant route involves the cyclodehydration of N,N'-diacylhydrazines using a variety of reagents such as phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov Another common approach is the oxidative cyclization of N-acylhydrazones. jchemrev.comjchemrev.com More recent methods aim for improved efficiency and sustainability, including one-pot syntheses and the use of microwave irradiation to accelerate reactions and improve yields. jchemrev.comnih.gov For instance, the reaction of N,N-dimethyl amides with acid hydrazides in the presence of a catalyst like TiCl4 presents a convenient one-pot method for creating 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net

The synthesis of amino-substituted 1,3,4-oxadiazoles often involves the cyclization of semicarbazide (B1199961) derivatives or the reaction of acylthiosemicarbazides. jchemrev.com These methods have been refined to allow for the introduction of various substituents, paving the way for the synthesis of asymmetrically substituted derivatives and a diverse library of compounds for further study. jchemrev.com

Below is a table summarizing common synthetic methods for the 1,3,4-oxadiazole ring, which would be applicable for the synthesis of this compound.

| Method | Starting Materials | Reagents/Conditions | Key Advantages | Reference |

| Cyclodehydration | N,N'-Diacylhydrazines | POCl₃, SOCl₂, PPA | Well-established, versatile | nih.gov |

| Oxidative Cyclization | N-Acylhydrazones | Chloramine-T, Iodine | Metal-free options available | jchemrev.comjchemrev.com |

| One-Pot Synthesis | Acid hydrazides, N,N-dimethyl amides | TiCl₄ | Efficient, reduced steps | researchgate.net |

| Microwave-Assisted | 1,2-Diacylhydrazines | Burgess reagent | Faster reaction times | jchemrev.com |

Unexplored Research Avenues and Challenges

Despite the progress in the synthesis of 1,3,4-oxadiazole derivatives, several research avenues and challenges remain, particularly for specifically substituted compounds like This compound .

Unexplored Research Avenues:

Detailed Physicochemical Characterization: A fundamental yet crucial unexplored area for this compound is the comprehensive characterization of its physicochemical properties. This includes its solubility in various solvents, thermal stability, and electronic properties, which are essential for predicting its behavior in different applications.

Biological Activity Screening: While the broader class of 1,3,4-oxadiazoles exhibits a wide range of biological activities including antimicrobial and anticancer effects, the specific biological profile of this compound is largely unknown. jchemrev.comtandfonline.com Systematic screening against various biological targets could uncover novel therapeutic potential.

Coordination Chemistry: The nitrogen atoms in the oxadiazole ring and the amino substituents could act as ligands for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or optical properties.

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones could lead to the development of novel polymers with enhanced thermal stability or specific functionalities.

Challenges:

Functional Group Tolerance: Some of the harsh reagents used in cyclization reactions, such as strong acids or oxidizing agents, may not be compatible with sensitive functional groups on the starting materials. This can limit the structural diversity of the resulting oxadiazole derivatives.

Scalability: While many synthetic methods are effective on a laboratory scale, scaling them up for industrial production can present challenges related to cost, safety, and efficiency. jchemrev.com

Potential for Development in Advanced Chemical Science and Materials Engineering

The unique structural features of the 1,3,4-oxadiazole ring, such as its aromaticity, thermal stability, and electron-deficient nature, make its derivatives highly promising for applications in advanced chemical science and materials engineering. Extrapolating from the known properties of related compounds, This compound holds significant potential.

In materials engineering , 1,3,4-oxadiazole derivatives are known for their use in:

Organic Light-Emitting Diodes (OLEDs): The electron-accepting nature of the oxadiazole ring makes these compounds suitable as electron-transporting materials in OLEDs. nih.gov

High-Performance Polymers: The thermal stability of the oxadiazole ring has led to its incorporation into heat-resistant polymers. mdpi.com

Scintillators and Optical Brighteners: The fluorescent properties of some 1,3,4-oxadiazole derivatives make them useful in these applications. mdpi.com

The presence of dimethylamino groups in This compound could further enhance its utility by providing sites for further functionalization or by influencing its electronic properties.

In advanced chemical science , the compound could serve as a valuable building block for the synthesis of more complex molecules. Its potential as a ligand in catalysis or as a key component in supramolecular assemblies remains an exciting area for future exploration.

The table below outlines potential applications based on the properties of the 1,3,4-oxadiazole class of compounds.

| Application Area | Relevant Property of 1,3,4-Oxadiazole Ring | Potential Role of this compound | Reference |

| Materials Science | Electron-transporting, Thermal stability, Fluorescence | Component in OLEDs, heat-resistant polymers, optical materials | nih.govmdpi.com |

| Medicinal Chemistry | Diverse biological activities | Scaffold for new drug discovery | jchemrev.comtandfonline.com |

| Catalysis | Ligating ability of nitrogen atoms | Ligand for metal-based catalysts | |

| Polymer Chemistry | Rigid, stable heterocyclic core | Monomer for functional polymers |

Q & A

Q. What synthetic methodologies are commonly employed for N,N-dimethyl-1,3,4-oxadiazole-2,5-diamine, and how are reaction conditions optimized?

Synthesis typically involves cyclization reactions of hydrazides or thiourea derivatives under controlled conditions. For example, analogous oxadiazole derivatives are synthesized via reactions with hydrazonoyl halides in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (60–80°C) . Optimization includes adjusting stoichiometry, solvent choice, and catalysts (e.g., triethylamine). Post-synthesis, purification via column chromatography and characterization using IR, -NMR, -NMR, and HRMS are critical to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm, C=N/C-O vibrations at 1600–1500 cm) .

- NMR spectroscopy : -NMR detects methyl protons (δ 2.8–3.2 ppm for N,N-dimethyl groups), while -NMR confirms oxadiazole ring carbons (δ 150–160 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. What mechanistic insights govern the reactivity of this compound with diketones?

Reactions with α- or β-diketones proceed via nucleophilic attack at the oxadiazole’s amine groups, forming fused heterocycles (e.g., pyrazino-oxadiazoles or diazepines). Computational studies (DFT/B3LYP) reveal that α-diketones favor 6-membered ring formation due to lower activation energy, while β-diketones stabilize 7-membered intermediates . Solvent polarity (DMF vs. acetonitrile) and temperature (reflux vs. RT) further modulate regioselectivity .

Q. How can computational modeling predict the biological activity of N,N-dimethyl-1,3,4-oxadiazole derivatives?

- Molecular docking : Screens binding affinity to targets like serotonin receptors (e.g., 5-HT) using AutoDock Vina .

- QSAR models : Correlates substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring) with activity .

- MD simulations : Assesses stability of ligand-receptor complexes in physiological conditions .

Q. What experimental strategies validate the pharmacological potential of this compound?

- In vitro assays : Competitive binding assays (e.g., -ligand displacement for 5-HT receptors) quantify affinity and selectivity .

- Behavioral studies : Rodent models (e.g., head-twitch response tests) evaluate antipsychotic efficacy .

- Toxicity profiling : MTT assays and hepatic enzyme activity tests assess cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。